molecular formula C14H19Br B14402743 11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene CAS No. 89506-94-5

11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene

Cat. No.: B14402743
CAS No.: 89506-94-5
M. Wt: 267.20 g/mol
InChI Key: XPLJZYFJXLSDJU-UHFFFAOYSA-N
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Description

11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene is a complex organic compound characterized by its unique bicyclic structure. This compound contains a bromine atom attached to a bicyclo[8.3.1]tetradeca-1(14),10,12-triene framework, which includes multiple aromatic rings and a distinctive eleven-membered ring. The presence of the bromine atom makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene typically involves the bromination of bicyclo[8.3.1]tetradeca-1(14),10,12-triene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature, and the bromine atom selectively attaches to the 11th position of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable bromination. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom. The bromine atom can undergo nucleophilic substitution, allowing the compound to form covalent bonds with other molecules. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 11,12,13-Tribromobicyclo[8.3.1]tetradeca-1(14),10,12-triene
  • 11,13-Dibromobicyclo[8.3.1]tetradeca-1(14),10,12-triene

Uniqueness

11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene is unique due to its specific bromination pattern and the presence of a single bromine atom, which allows for selective reactions. In contrast, compounds with multiple bromine atoms, such as 11,12,13-tribromobicyclo[8.3.1]tetradeca-1(14),10,12-triene, exhibit different reactivity and applications .

Properties

CAS No.

89506-94-5

Molecular Formula

C14H19Br

Molecular Weight

267.20 g/mol

IUPAC Name

11-bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene

InChI

InChI=1S/C14H19Br/c15-14-10-9-12-7-5-3-1-2-4-6-8-13(14)11-12/h9-11H,1-8H2

InChI Key

XPLJZYFJXLSDJU-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC2=C(C=CC(=C2)CCC1)Br

Origin of Product

United States

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